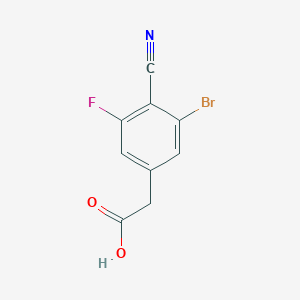

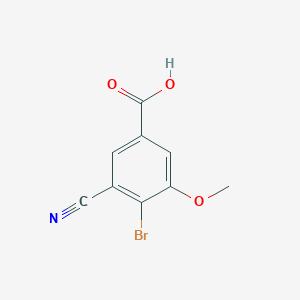

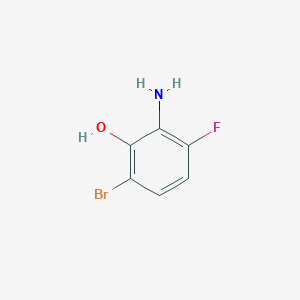

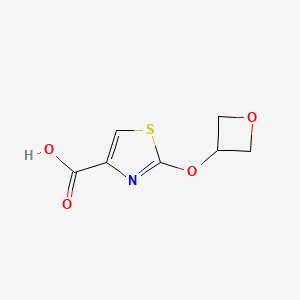

![molecular formula C11H12N4S B1415676 7-(4-méthylphényl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole-3-thiol CAS No. 168640-47-9](/img/structure/B1415676.png)

7-(4-méthylphényl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole-3-thiol

Vue d'ensemble

Description

1,2,4-Triazole compounds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against various diseases . They are able to accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures, paving the way for the construction of diverse novel bioactive molecules .

Synthesis Analysis

The synthesis of 1,2,4-triazole-containing scaffolds has been the subject of many studies due to their biological importance . Synthetic methods reported to date provide access to a wide range of 1,2,4-triazole via multistep synthetic routes .Molecular Structure Analysis

The molecular structure of 1,2,4-triazole compounds is characterized by a five-membered ring containing three nitrogen atoms . The triazole ring can be considered a bioisostere of amide, ester, or carboxyl groups .Chemical Reactions Analysis

1,2,4-Triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . They have been introduced as an antimicrobial agent and various medicines such as Fluconazole, Flupoxam, and Anastrozole which contain a 1,2,4-triazole group .Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole compounds vary depending on their specific structure and substituents . For example, 1H-1,2,4-Triazole-3-thiol, a related compound, is soluble in water and has a melting point of 221-224 °C .Applications De Recherche Scientifique

Applications antimicrobiennes

Les dérivés du 1,2,4-triazole présentent des propriétés antimicrobiennes significatives. Ils sont capables d'inhiber la croissance de diverses bactéries et champignons, ce qui les rend précieux dans le développement de nouveaux antibiotiques et antifongiques . Le groupe thiol du composé peut potentiellement être exploité pour améliorer ces propriétés, car les thiols sont connus pour se lier fortement à certains ions métalliques essentiels à la survie des micro-organismes.

Activité anticancéreuse

La flexibilité structurelle des dérivés du triazole permet la création de molécules capables d'interagir avec les lignées cellulaires cancéreuses. Des études ont montré que certains composés du triazole ont montré une activité antitumorale envers diverses lignées cellulaires, indiquant le potentiel du 7-(4-méthylphényl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole-3-thiol dans la recherche sur le cancer .

Propriétés antivirales

Les triazoles ont été identifiés comme de puissants agents antiviraux. Ils peuvent être conçus pour interférer avec la réplication virale en ciblant des protéines spécifiques impliquées dans le cycle de vie viral. Le composé en question pourrait être modifié pour améliorer son interaction avec les enzymes virales, offrant une voie pour le développement de nouveaux médicaments antiviraux .

Utilisations analgésiques et anti-inflammatoires

Les effets analgésiques et anti-inflammatoires des dérivés du triazole en font des candidats pour la gestion de la douleur et le contrôle de l'inflammation. La fraction 7-(4-méthylphényl) pourrait influencer l'affinité de liaison aux cibles biologiques impliquées dans la perception de la douleur et la réponse inflammatoire .

Effets antidépresseurs et anxiolytiques

Certains dérivés du triazole ont montré des promesses en tant qu'antidépresseurs et anxiolytiques. La capacité de traverser la barrière hémato-encéphalique et d'interagir avec les récepteurs du système nerveux central pourrait être exploitée dans le composé This compound pour développer de nouveaux traitements pour les maladies mentales .

Organocatalyse

Les triazoles sont connus pour être des organocatalyseurs efficaces en raison de leur capacité à stabiliser les états de transition au cours des réactions chimiques. Cette propriété peut être utilisée dans diverses applications synthétiques, où le composé pourrait agir comme un catalyseur pour faciliter les transformations chimiques .

Mécanisme D'action

Target of Action

Triazole compounds, which include this compound, are known to interact with a variety of enzymes and receptors in biological systems .

Mode of Action

It’s known that the triazole nucleus can act as a hydrogen bond acceptor and donor, interacting at the active site of a receptor .

Biochemical Pathways

Triazole compounds are known to affect various cellular functions such as proliferation, differentiation, migration, metabolism, and angiogenesis by activating several signaling pathways .

Pharmacokinetics

The triazole nucleus is known to be stable to metabolism and can increase the solubility of the ligand, significantly improving the pharmacological profile of the drug .

Result of Action

Triazole compounds are known to show versatile biological activities .

Action Environment

The polar nature of the triazole nucleus can significantly improve the pharmacological profile of the drug .

Safety and Hazards

Orientations Futures

The future of 1,2,4-triazole compounds in drug discovery is promising, with ongoing research to find new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds . These compounds have a broad range of therapeutic applications with ever-widening future scope across scientific disciplines .

Analyse Biochimique

Biochemical Properties

7-(4-methylphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole-3-thiol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby altering the biochemical equilibrium within cells. The compound’s thiol group is particularly reactive, allowing it to form covalent bonds with cysteine residues in proteins, leading to enzyme inhibition or activation .

Cellular Effects

The effects of 7-(4-methylphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole-3-thiol on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of transcription factors, leading to changes in gene expression profiles. Additionally, it affects cellular metabolism by inhibiting key enzymes in metabolic pathways, resulting in altered metabolite levels and energy production .

Molecular Mechanism

At the molecular level, 7-(4-methylphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole-3-thiol exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. The compound’s thiol group allows it to form disulfide bonds with cysteine residues, leading to enzyme inhibition or activation. Additionally, it can interact with DNA, influencing gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7-(4-methylphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole-3-thiol change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to the compound can result in sustained changes in cellular function, including altered gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 7-(4-methylphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole-3-thiol vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enzyme inhibition and modulation of cellular processes. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological functions. Threshold effects have been observed, where the compound’s activity changes significantly at specific dosage levels .

Metabolic Pathways

7-(4-methylphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole-3-thiol is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s thiol group allows it to participate in redox reactions, affecting the cellular redox state and energy production. Additionally, it can modulate the activity of key enzymes in metabolic pathways, leading to changes in metabolite levels and overall metabolic activity .

Transport and Distribution

The transport and distribution of 7-(4-methylphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole-3-thiol within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters and binding proteins. Once inside the cell, it can localize to specific compartments, such as the cytoplasm or nucleus, where it exerts its effects. The compound’s distribution within tissues can also influence its overall activity and function .

Subcellular Localization

The subcellular localization of 7-(4-methylphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole-3-thiol is essential for its activity and function. The compound can be directed to specific cellular compartments through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and influence gene expression. Alternatively, it may be directed to the mitochondria, where it can affect cellular metabolism and energy production .

Propriétés

IUPAC Name |

7-(4-methylphenyl)-5,6-dihydro-2H-imidazo[2,1-c][1,2,4]triazole-3-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4S/c1-8-2-4-9(5-3-8)14-6-7-15-10(14)12-13-11(15)16/h2-5H,6-7H2,1H3,(H,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAKVPMNPRDMXSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2CCN3C2=NNC3=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201136591 | |

| Record name | 2,5,6,7-Tetrahydro-7-(4-methylphenyl)-3H-imidazo[2,1-c]-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201136591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168640-47-9 | |

| Record name | 2,5,6,7-Tetrahydro-7-(4-methylphenyl)-3H-imidazo[2,1-c]-1,2,4-triazole-3-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=168640-47-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5,6,7-Tetrahydro-7-(4-methylphenyl)-3H-imidazo[2,1-c]-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201136591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.